4-Fluoropyridine-3-sulfonyl fluoride
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Overview
Description
4-Fluoropyridine-3-sulfonyl fluoride is a fluorinated pyridine derivative that has gained attention due to its unique chemical properties and potential applications in various fields. The presence of both fluorine and sulfonyl fluoride groups in its structure imparts distinct reactivity and stability, making it a valuable compound in synthetic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoropyridine-3-sulfonyl fluoride typically involves the introduction of fluorine and sulfonyl fluoride groups onto a pyridine ring. One common method is the nucleophilic substitution of a suitable pyridine derivative with a fluorinating agent, followed by sulfonylation. For example, 4-chloro-3-fluoropyridine can be reacted with potassium fluoride (KF) to introduce the fluorine atom, followed by treatment with sulfuryl fluoride (SO2F2) to form the sulfonyl fluoride group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. The use of continuous flow reactors and efficient purification techniques can enhance yield and purity while minimizing waste and production costs .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoropyridine-3-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Electrophilic Addition: The fluorine atom on the pyridine ring can participate in electrophilic addition reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base.
Electrophilic Addition: Electrophiles such as halogens or acids.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed:
Nucleophilic Substitution: Formation of sulfonamides, sulfonate esters, and sulfonyl thiols.
Electrophilic Addition: Formation of halogenated or acylated derivatives.
Oxidation and Reduction: Formation of oxidized or reduced pyridine derivatives.
Scientific Research Applications
4-Fluoropyridine-3-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: Employed in the development of bioactive molecules and enzyme inhibitors.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug discovery.
Industry: Utilized in the production of agrochemicals, materials science, and as a precursor for functionalized fluorinated compounds
Mechanism of Action
The mechanism of action of 4-fluoropyridine-3-sulfonyl fluoride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl fluoride group acts as an electrophilic center, facilitating reactions with nucleophiles to form covalent bonds. The fluorine atom on the pyridine ring can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules .
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit enzymes by forming covalent bonds with active site residues.
Signal Transduction: It can modulate signal transduction pathways by interacting with specific molecular targets.
Comparison with Similar Compounds
4-Chloropyridine-3-sulfonyl fluoride: Similar structure but with a chlorine atom instead of fluorine.
3-Fluoropyridine-4-sulfonyl fluoride: Fluorine and sulfonyl fluoride groups in different positions on the pyridine ring.
4-Fluoropyridine-2-sulfonyl fluoride: Sulfonyl fluoride group at the 2-position instead of the 3-position
Uniqueness: 4-Fluoropyridine-3-sulfonyl fluoride is unique due to the specific positioning of the fluorine and sulfonyl fluoride groups, which imparts distinct reactivity and stability. This makes it particularly valuable in applications requiring selective reactivity and stability under various conditions .
Properties
IUPAC Name |
4-fluoropyridine-3-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2NO2S/c6-4-1-2-8-3-5(4)11(7,9)10/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFSZFLZMWHGGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1F)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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